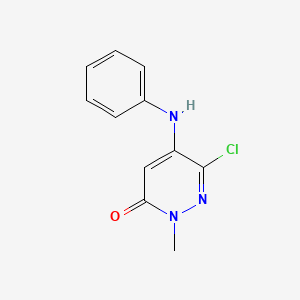![molecular formula C19H19N3O2 B14130984 2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one CAS No. 94051-76-0](/img/structure/B14130984.png)
2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 4-morpholinobenzaldehyde under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the morpholine ring, potentially leading to the formation of dihydroquinazolinones or reduced morpholine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogens or alkyl groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylquinazolin-4(3H)-one: Lacks the morpholine ring, which may affect its biological activity.
3-(4-Morpholinophenyl)quinazolin-4(3H)-one: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.
2-Methylquinazolin-4(3H)-one: Lacks both the phenyl and morpholine substituents, which could significantly change its activity profile.
Uniqueness
The presence of both the morpholine and phenyl groups in 2-Methyl-3-(4-morpholinophenyl)quinazolin-4(3H)-one may confer unique chemical and biological properties, making it a compound of interest for further study.
Properties
CAS No. |
94051-76-0 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-methyl-3-(4-morpholin-4-ylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-20-18-5-3-2-4-17(18)19(23)22(14)16-8-6-15(7-9-16)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3 |
InChI Key |
UQYQKNQRVFAUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


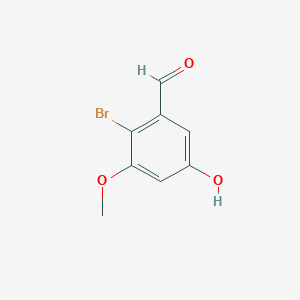
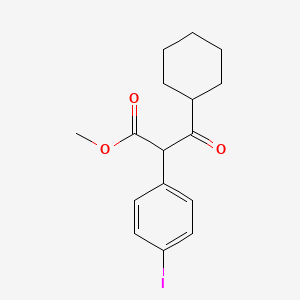
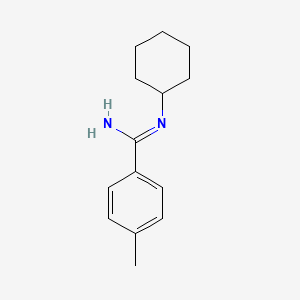
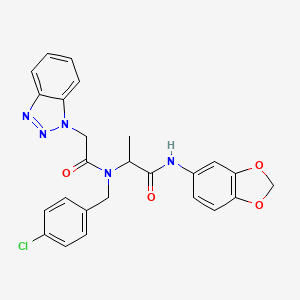
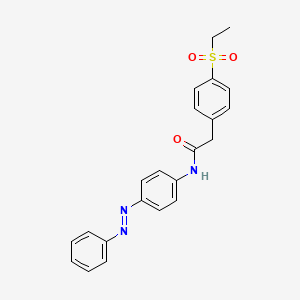

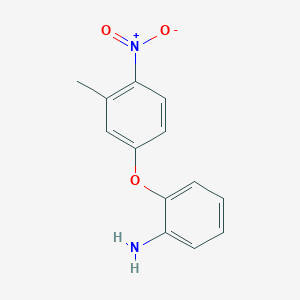
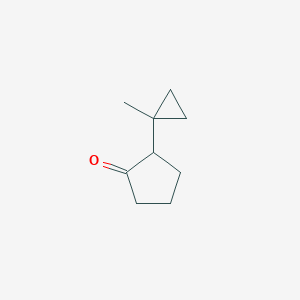
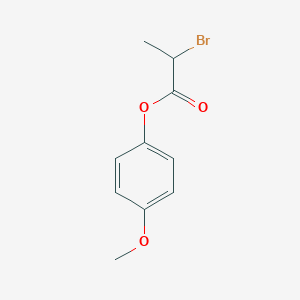

![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)

![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
